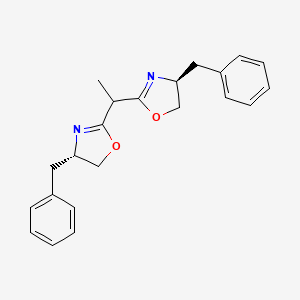
1-(4-Cyanobenzoyl)-1,2-dihydroquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanobenzoyl)-1,2-dihydroquinoline-2-carbonitrile is a complex organic compound that features both a quinoline and a cyanobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanobenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of 4-cyanobenzoyl chloride with 1,2-dihydroquinoline-2-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanobenzoyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the cyanobenzoyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-Cyanobenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-Cyanobenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanobenzoyl chloride
- 4-Cyanobenzoic acid
- 4-Nitrobenzoyl chloride
- 4-Methoxybenzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
Uniqueness
1-(4-Cyanobenzoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a quinoline and a cyanobenzoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C18H11N3O |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
1-(4-cyanobenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C18H11N3O/c19-11-13-5-7-15(8-6-13)18(22)21-16(12-20)10-9-14-3-1-2-4-17(14)21/h1-10,16H |
InChI Key |
XOXOSZYMCQEVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)




![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)




